molecular formula C13H25N3O B5287443 1-Cyclohexyl-3-(1-methylpiperidin-4-yl)urea

1-Cyclohexyl-3-(1-methylpiperidin-4-yl)urea

Cat. No.: B5287443
M. Wt: 239.36 g/mol
InChI Key: HURRTLQDMRVWKP-UHFFFAOYSA-N
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Description

1-Cyclohexyl-3-(1-methylpiperidin-4-yl)urea is a chemical compound with the molecular formula C13H25N3O. It is known for its unique structure, which combines a cyclohexyl group with a piperidine ring, linked by a urea moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Cyclohexyl-3-(1-methylpiperidin-4-yl)urea typically involves the reaction of cyclohexyl isocyanate with 1-methylpiperidine. The reaction is carried out under controlled conditions to ensure the formation of the desired urea derivative. The general reaction scheme is as follows:

Cyclohexyl isocyanate+1-methylpiperidineThis compound\text{Cyclohexyl isocyanate} + \text{1-methylpiperidine} \rightarrow \text{this compound} Cyclohexyl isocyanate+1-methylpiperidine→this compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Additionally, purification steps like recrystallization or chromatography may be employed to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

1-Cyclohexyl-3-(1-methylpiperidin-4-yl)urea can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction could produce amine or alcohol derivatives .

Scientific Research Applications

1-Cyclohexyl-3-(1-methylpiperidin-4-yl)urea has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for creating more complex molecules.

    Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic uses, such as in drug development.

    Industry: It may be used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-Cyclohexyl-3-(1-methylpiperidin-4-yl)urea involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and molecular interactions are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

  • 1-Cyclohexyl-3-(1-methylpiperidin-4-yl)methylurea
  • 1-Cyclohexyl-3-(1-methylpiperidin-4-yl)carbamate

Uniqueness

1-Cyclohexyl-3-(1-methylpiperidin-4-yl)urea is unique due to its specific combination of a cyclohexyl group and a piperidine ring linked by a urea moiety. This structure imparts distinct chemical and biological properties that differentiate it from other similar compounds. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for various research applications .

Properties

IUPAC Name

1-cyclohexyl-3-(1-methylpiperidin-4-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25N3O/c1-16-9-7-12(8-10-16)15-13(17)14-11-5-3-2-4-6-11/h11-12H,2-10H2,1H3,(H2,14,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HURRTLQDMRVWKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)NC(=O)NC2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>35.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24796750
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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